molecular formula C27H44O6 B1222638 (2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one

(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one

Cat. No.: B1222638
M. Wt: 464.6 g/mol
InChI Key: IDHRDQMFJYOCOC-YCUOBJBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one involves multiple steps, starting from dehydroepiandrosterone . The key steps include:

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and the specificity of its biological source. Most production is limited to laboratory synthesis for research purposes .

Chemical Reactions Analysis

Types of Reactions: (2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxygenated derivatives and epoxides, which are intermediates in the synthesis of this compound .

Properties

Molecular Formula

C27H44O6

Molecular Weight

464.6 g/mol

IUPAC Name

(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one

InChI

InChI=1S/C27H44O6/c1-12(2)9-27(33)10-13(3)19-21(27)24(32)20-18-14(6-7-25(19,20)4)26(5)11-17(29)16(28)8-15(26)22(30)23(18)31/h12-23,28-31,33H,6-11H2,1-5H3/t13-,14?,15-,16+,17+,18?,19+,20+,21-,22-,23-,25-,26-,27-/m1/s1

InChI Key

IDHRDQMFJYOCOC-YCUOBJBBSA-N

SMILES

CC1CC(C2C1C3(CCC4C(C3C2=O)C(C(C5C4(CC(C(C5)O)O)C)O)O)C)(CC(C)C)O

Isomeric SMILES

C[C@@H]1C[C@@]([C@@H]2[C@H]1[C@]3(CCC4C([C@H]3C2=O)[C@H]([C@@H]([C@@H]5[C@@]4(C[C@@H]([C@H](C5)O)O)C)O)O)C)(CC(C)C)O

Canonical SMILES

CC1CC(C2C1C3(CCC4C(C3C2=O)C(C(C5C4(CC(C(C5)O)O)C)O)O)C)(CC(C)C)O

Synonyms

xestobergsterol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one
Reactant of Route 2
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one
Reactant of Route 3
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one
Reactant of Route 4
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one
Reactant of Route 5
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one
Reactant of Route 6
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one

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